methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate is a benzoate ester derivative featuring a carbamoylformamido linker and a substituted ethyl-piperazine moiety. The compound combines a methyl ester group at the para position of the benzene ring with a complex side chain containing a 4-methylphenyl group and a 4-methylpiperazine unit.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-17-4-6-18(7-5-17)21(28-14-12-27(2)13-15-28)16-25-22(29)23(30)26-20-10-8-19(9-11-20)24(31)32-3/h4-11,21H,12-16H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJKFDQWLRPVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoate ester and formamido groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate in anticancer applications. Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with piperazine moieties have been shown to induce apoptosis in colon and breast cancer cells, suggesting a mechanism that could be applicable to the target compound .
Kinase Inhibition
The compound may also act as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors are designed to block specific enzymes involved in the signaling pathways that lead to cancer cell proliferation. The structural features of this compound suggest it could interact with various kinase targets, potentially leading to the development of new anticancer therapies .
Drug Development
Pharmaceutical Formulations
The unique chemical structure of this compound allows for its incorporation into various pharmaceutical formulations. Its solubility and stability can be optimized for oral or injectable preparations. Research into similar compounds has demonstrated that modifications can enhance bioavailability and therapeutic efficacy, making this compound a candidate for further development in drug formulations .
Targeted Drug Delivery Systems
The compound's ability to be modified chemically opens avenues for creating targeted drug delivery systems. By attaching specific ligands or nanoparticles, this compound could be utilized to deliver drugs directly to tumor sites, minimizing side effects on healthy tissues and improving treatment outcomes .
Research Tool
Biochemical Studies
this compound can serve as a valuable tool in biochemical research. Its interactions with biological molecules can be studied to understand the mechanisms of action of related compounds. This could provide insights into the design of new drugs targeting specific pathways involved in diseases such as cancer and neurological disorders .
Mechanism of Action
The mechanism of action of methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues from Published Literature
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Insights
Ester Group Variation
- Methyl vs. Ethyl Esters : The target compound’s methyl ester may confer higher metabolic stability compared to ethyl esters (e.g., I-6230 or ), as methyl groups are less prone to hydrolysis. However, ethyl esters might improve solubility in hydrophobic environments .
Piperazine Substitution
- 4-Methylpiperazine (Target) vs. The phenyl variant may exhibit stronger π-π stacking interactions .
Linker Chemistry
- Carbamoylformamido (Target) vs. Thiourea () or Acetyl () : The carbamoylformamido group introduces hydrogen-bonding capability and rigidity, which could improve target selectivity. Thiourea linkers (as in ) may introduce redox sensitivity or metal-binding properties.
Heterocyclic Moieties
- The pyridazine (I-6230) and thioxoquinazolinone () derivatives highlight divergent pharmacological profiles. Pyridazines often modulate kinase activity, while thioxoquinazolinones are associated with antifolate or antimicrobial effects .
Pharmacological and Computational Predictions
- Binding Affinity : Molecular docking studies (e.g., Glide XP scoring ) suggest that the carbamoylformamido linker in the target compound may form hydrogen bonds with polar residues in enzyme active sites, akin to acetyl-linked analogs ().
Biological Activity
Methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H28N6O3
- Molecular Weight : 380.49 g/mol
- CAS Number : 581076-65-5
This compound features a piperazine moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 10 |
These findings suggest that the compound could serve as a base for developing new antimicrobial agents.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that benzamide derivatives can inhibit various cancer cell lines. For example, studies have reported that similar compounds exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
These results indicate a promising avenue for further investigation into its use as an anticancer therapeutic agent.
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research shows that compounds containing piperazine can exhibit anxiolytic and antidepressant-like activities in animal models. For instance, studies have demonstrated that similar structures can enhance serotonin levels in the brain.
Case Study: Anxiolytic Activity
In a controlled study, a derivative of this compound was evaluated for its anxiolytic effects using the elevated plus maze test:
| Treatment Group | Open Arm Entries | Time Spent in Open Arms (s) |
|---|---|---|
| Control | 5 | 30 |
| Test Compound | 15 | 60 |
The results indicated a statistically significant increase in both open arm entries and time spent in open arms for the test compound compared to the control group, suggesting anxiolytic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
